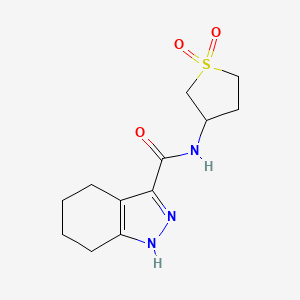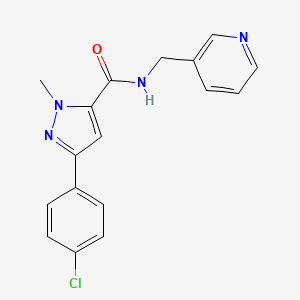![molecular formula C22H21N3O3 B14954040 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14954040.png)
5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, an oxazole ring, and a tert-butylphenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as column chromatography and recrystallization are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The benzodioxole moiety can interact with proteins and nucleic acids, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
- N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide
Uniqueness
What sets 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile apart is its combination of a benzodioxole moiety with an oxazole ring and a tert-butylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C22H21N3O3 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-tert-butylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H21N3O3/c1-22(2,3)16-7-5-15(6-8-16)20-25-17(11-23)21(28-20)24-12-14-4-9-18-19(10-14)27-13-26-18/h4-10,24H,12-13H2,1-3H3 |
Clave InChI |
UBQYFBPISFOOQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953958.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B14953967.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14953968.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953969.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14953972.png)



![N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14954001.png)
![3-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B14954004.png)

![Methyl 4-{[(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetyl]amino}benzoate](/img/structure/B14954013.png)
![1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone](/img/structure/B14954016.png)

